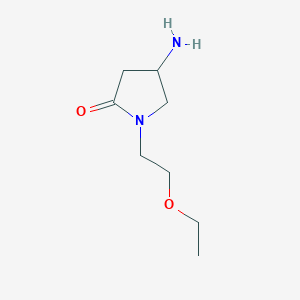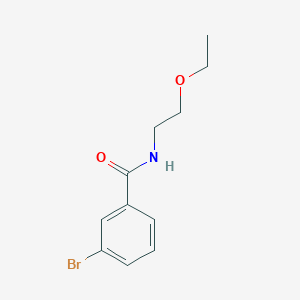
N-(2-cyano-3-fluorophenyl)propanamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of N-(2-cyano-3-fluorophenyl)propanamide is C10H9FN2O. The InChI Code is 1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
The boiling point of N-(2-cyano-3-fluorophenyl)propanamide is predicted to be 377.9±32.0 °C and it has a predicted density of 1.20±0.1 g/cm3 . The compound has a pKa value of 13.24±0.70 .
Aplicaciones Científicas De Investigación
Metabolism and Toxicology Studies
Research on compounds structurally related to N-(2-cyano-3-fluorophenyl)propanamide, such as flutamide, has revealed insights into their metabolism and potential toxicology. For instance, the detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and the urine of prostate cancer patients highlights the complex metabolic pathways these compounds undergo. This metabolite's formation involves various cytochrome P450 enzymes and its detection in patients' urine, although not directly linked to hepatic dysfunction, underscores the importance of understanding the metabolic fate of such compounds for safety assessments (Goda et al., 2006).
Pharmaceutical Analysis and Detection Techniques
Studies have also focused on the development of analytical methods for detecting and characterizing compounds like N-(2-cyano-3-fluorophenyl)propanamide. For example, the use of higher electrospray ionization mass spectrometry (ESI-MS) combined with a Soxhlet apparatus has been reported for the detection of flutamide in pharmaceutical dosage forms. This method underscores the importance of analytical techniques in ensuring the quality and safety of pharmaceutical products containing such compounds (Khan et al., 2015).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of compounds structurally related to N-(2-cyano-3-fluorophenyl)propanamide, such as various propanamide derivatives, have been reported. These studies provide valuable insights into the chemical properties and potential biological activities of these compounds. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide and its full analysis via NMR, UV, IR, HPLC, and mass spectral data contribute to the understanding of the structural requirements for biological activity and potential therapeutic applications (Manolov et al., 2022).
Pharmacokinetics and Metabolism in Preclinical Models
Further research into selective androgen receptor modulators (SARMs) structurally similar to N-(2-cyano-3-fluorophenyl)propanamide has examined their pharmacokinetics, metabolism, and therapeutic potential in preclinical models. Such studies are crucial for evaluating the safety, efficacy, and optimal dosing strategies for these compounds in the treatment of conditions like benign hyperplasia. The identification of major urinary metabolites and the understanding of their pharmacokinetic profiles in rats represent significant steps toward the development of novel therapeutic agents (Wu et al., 2006).
Propiedades
IUPAC Name |
N-(2-cyano-3-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCVJKRDVRMSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)

